Sancyclinhydrochlorid

Übersicht

Beschreibung

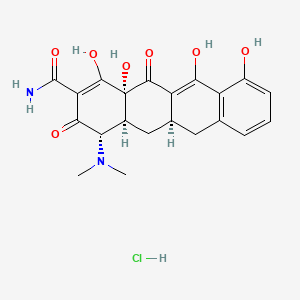

Sancycline is a member of tetracyclines . It is a semi-synthetic derivative of tetracycline that is more active than tetracycline against 339 strains of anaerobic bacteria . It is active against tetracycline-resistant E. coli, S. aureus, and E. faecalis strains with MICs ranging from 0.06 to 1 μg/ml .

Molecular Structure Analysis

Sancycline has a molecular formula of C21H22N2O7 . The molecular weight is 414.4 g/mol . The IUPAC name is (4S,4aS,5aR,12aR)-4-(dimethylamino)-1,10,11,12a-tetrahydroxy-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide .

Physical And Chemical Properties Analysis

Sancycline hydrochloride has a molecular formula of C21H23ClN2O7 and a molecular weight of 450.9 g/mol .

Wissenschaftliche Forschungsanwendungen

Antibakterielle Aktivität

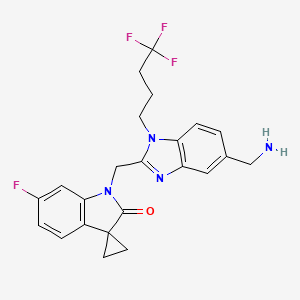

Sancyclinhydrochlorid, ein Mitglied der Tetracyclin-Antibiotikaklasse, besitzt eine breite antibakterielle Aktivität {svg_1}. Es hemmt das bakterielle Wachstum, indem es die Proteinbiosynthese verhindert {svg_2}.

Behandlung von Acne Vulgaris

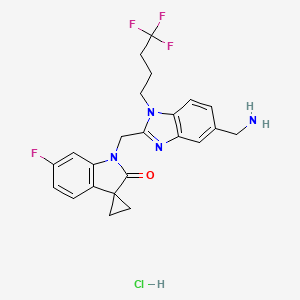

This compound ist besonders wirksam gegen Cutinebacterium acnes, ein Bakterium, das zur Entstehung der verbreiteten Hauterkrankung Acne vulgaris beiträgt {svg_3}.

Entzündungshemmende Eigenschaften

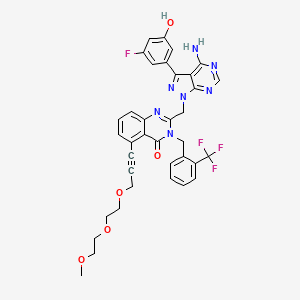

Neben seinen antibakteriellen Eigenschaften besitzt this compound auch entzündungshemmende Wirkungen {svg_4}. Dies macht es möglicherweise nützlich für die Behandlung von Erkrankungen, bei denen Entzündungen eine Schlüsselrolle spielen.

Behandlung verschiedener Infektionen

Tetracycline, einschließlich this compound, sind gegen eine Vielzahl von Infektionen wirksam. Sie können zur Behandlung von Krankheiten wie Pest, Cholera, Typhus, Syphilis, Legionärskrankheit und Anthrax verwendet werden {svg_5}.

Potenzielle Anwendung bei der Behandlung parasitärer Krankheiten

Einige Tetracycline können auch zur Behandlung von Krankheiten eingesetzt werden, die durch Protozoenparasiten und intrazelluläre Organismen verursacht werden {svg_6}. Obwohl spezifische Forschungsergebnisse zur Wirksamkeit von this compound gegen diese Organismen nicht erwähnt werden, könnte es aufgrund seiner Klassifizierung ein ähnliches Potenzial aufweisen.

Struktur- und physikalisch-chemische Studien

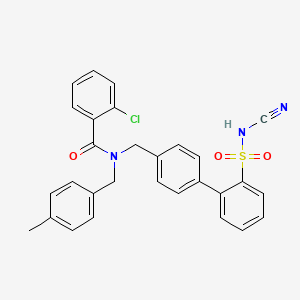

This compound wurde mittels Röntgenkristallographie untersucht, was wertvolle Informationen über seine Struktur und physikalisch-chemischen Eigenschaften lieferte {svg_7}. Diese Informationen können nützlich sein für die Entwicklung neuer Medikamente und das Verständnis, wie this compound mit biologischen Systemen interagiert.

Wirkmechanismus

Target of Action

Sancycline hydrochloride, a semi-synthetic derivative of tetracycline, primarily targets microbial agents like Cutibacterium acnes present in acne lesions . This bacterium is a common cause of acne vulgaris . The drug is also effective against tetracycline-resistant E. coli, S. aureus, and E. faecalis strains .

Mode of Action

Sancycline hydrochloride exerts its antimicrobial action by inhibiting protein synthesis in the target pathogens . It does this by reversibly binding to the 30S ribosomal subunit of the bacteria, thereby blocking the entry of aminoacyl-tRNA into the ribosome during protein translation . This inhibition of protein synthesis prevents the bacteria from growing and reproducing .

Biochemical Pathways

The primary biochemical pathway affected by sancycline hydrochloride is the protein synthesis pathway in bacteria. By binding to the 30S ribosomal subunit, sancycline hydrochloride prevents the incorporation of amino acids into growing peptide chains, thereby halting protein synthesis . This disrupts the normal functioning of the bacteria and leads to their eventual death .

Pharmacokinetics

Once absorbed, they bind to plasma proteins and are distributed throughout the body tissues . Tetracyclines are eliminated primarily through the kidneys, but also through the gastrointestinal tract, skin, and lungs .

Result of Action

The primary result of sancycline hydrochloride’s action is the reduction of bacterial populations, particularly Cutibacterium acnes, within acne lesions . This leads to a decrease in inflammation and the number of acne lesions, thereby improving the symptoms of acne vulgaris .

Action Environment

The action of sancycline hydrochloride can be influenced by various environmental factors. For instance, the pH of the environment can affect the drug’s solubility and absorption . Additionally, the presence of certain metal ions can influence the antimicrobial activity and pharmacokinetics of tetracyclines

Safety and Hazards

When handling Sancycline hydrochloride, it’s important to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Zukünftige Richtungen

Biochemische Analyse

Biochemical Properties

Sancycline Hydrochloride interacts with various enzymes, proteins, and other biomolecules. It is more active than tetracycline against 339 strains of anaerobic bacteria . It is also active against tetracycline-resistant E. coli, S. aureus, and E. faecalis strains .

Cellular Effects

Sancycline Hydrochloride influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. It exerts its effects by inhibiting protein synthesis in bacteria, thereby preventing their growth .

Molecular Mechanism

At the molecular level, Sancycline Hydrochloride exerts its effects through binding interactions with biomolecules and changes in gene expression. It inhibits protein synthesis by binding to the 30S ribosomal subunit, preventing the addition of new amino acids to the peptide chain .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Sancycline Hydrochloride change over time. It has a melting point of 224-2280C (dec.) , indicating its stability under normal conditions

Dosage Effects in Animal Models

The effects of Sancycline Hydrochloride vary with different dosages in animal models. While it has significant antibacterial effects at lower doses, high doses may lead to adverse effects

Eigenschaften

IUPAC Name |

(4S,4aS,5aR,12aR)-4-(dimethylamino)-1,10,11,12a-tetrahydroxy-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2O7.ClH/c1-23(2)15-10-7-9-6-8-4-3-5-11(24)12(8)16(25)13(9)18(27)21(10,30)19(28)14(17(15)26)20(22)29;/h3-5,9-10,15,24-25,28,30H,6-7H2,1-2H3,(H2,22,29);1H/t9-,10-,15-,21-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIJFGLCHAOVWRZ-QKYUADJBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1C2CC3CC4=C(C(=CC=C4)O)C(=C3C(=O)C2(C(=C(C1=O)C(=O)N)O)O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)[C@H]1[C@@H]2C[C@@H]3CC4=C(C(=CC=C4)O)C(=C3C(=O)[C@@]2(C(=C(C1=O)C(=O)N)O)O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23ClN2O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

450.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

6625-20-3 | |

| Record name | Sancycline hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006625203 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sancycline hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51812 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | SANCYCLINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VF3C9QZ7LF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q & A

Q1: What structural insights about Sancycline Hydrochloride and related tetracyclines were revealed through the X-ray crystallography study?

A1: The X-ray crystallography study explored the structural intricacies of several tetracycline antibiotics, including Sancycline. [] The research, titled "X-Ray Crystallography of Tetracycline, Doxycycline and Sancycline", aimed to elucidate the three-dimensional structures of these compounds. This structural information is critical for understanding their interactions with biological targets and for guiding the development of novel antibiotics.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2R)-5,8,10,14,18,25,28-heptahydroxy-6,21-dimethylheptacyclo[14.11.1.02,11.02,15.04,9.017,26.019,24]octacosa-4,6,8,10,17(26),18,21,24-octaene-3,12,20,23,27-pentone](/img/structure/B610596.png)

![1H-Indole-1-propanamide, N-[4-cyano-3-(trifluoromethyl)phenyl]-5-fluoro-alpha-hydroxy-alpha-methyl-, (alphaR)-](/img/structure/B610603.png)

![6-(2-((4-Amino-3-(3-hydroxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)methyl)-3-(2-chlorobenzyl)-4-oxo-3,4-dihydroquinazolin-5-yl)-N,N-bis(2-methoxyethyl)hex-5-ynamide](/img/structure/B610608.png)